molecular formula C15H21F3N2O B12232075 4-Methoxy-3,5-dimethyl-2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine

4-Methoxy-3,5-dimethyl-2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine

Cat. No.: B12232075
M. Wt: 302.33 g/mol
InChI Key: PQFXHEDOXFDTJK-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethyl-2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methoxy, dimethyl, and trifluoromethyl piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,5-dimethyl-2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,5-dimethyl-2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methoxy-3,5-dimethyl-2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethyl-2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3,5-dimethyl-2-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.

Properties

Molecular Formula

C15H21F3N2O

Molecular Weight

302.33 g/mol

IUPAC Name

4-methoxy-3,5-dimethyl-2-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyridine

InChI

InChI=1S/C15H21F3N2O/c1-10-8-19-13(11(2)14(10)21-3)9-20-6-4-12(5-7-20)15(16,17)18/h8,12H,4-7,9H2,1-3H3

InChI Key

PQFXHEDOXFDTJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2CCC(CC2)C(F)(F)F

Origin of Product

United States

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